Musk Ambrette-d4
Description
Contextualizing Synthetic Musk Compounds (SMCs) in Contemporary Environmental Research
Synthetic musk compounds (SMCs) are a class of chemicals widely used as fragrance ingredients in a vast array of consumer products, from perfumes and lotions to detergents and cleaning agents. safecosmetics.org Their extensive use has led to their continuous release into the environment, primarily through wastewater. nih.gov As a result, SMCs have become ubiquitous environmental contaminants, detected in various environmental compartments including water, sediment, air, and biota. nih.govmdpi.companda.orgnih.gov Their presence in the environment is of significant interest to researchers due to their potential for persistence, bioaccumulation, and ecological effects. safecosmetics.orgpanda.org
Role of Nitromusks in Historical and Current Academic Discourse
Nitromusks, including compounds like musk xylene and musk ketone, represent an older class of synthetic musks. safecosmetics.orgnih.gov Historically, they were used extensively, but concerns over their environmental fate and potential health effects led to a significant decline in their production and use in many regions. panda.orggreenpeace.to Despite reduced usage, their persistence means they are still detected in environmental samples. industrialchemicals.gov.aunih.gov Nitromusks are known to be lipophilic, meaning they have a tendency to accumulate in the fatty tissues of organisms. nih.govunlv.edu Research has shown their presence in human adipose tissue, blood, and breast milk. panda.orgnih.govvalleybreastfeeding.org The ongoing study of nitromusks and their metabolites is crucial for understanding the long-term impacts of historical contamination. greenpeace.toacs.org
Significance of Deuterated Analogs (e.g., Musk Ambrette-d4) as Research Tools
In the precise and sensitive world of analytical chemistry, especially in the context of environmental monitoring, isotopically labeled standards are indispensable. Deuterated analogs, such as this compound, are synthetic versions of a compound where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. chemrxiv.org This subtle change in mass does not significantly alter the chemical behavior of the compound during extraction and analysis but allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. lgcstandards.com
This compound serves as a surrogate or internal standard in the analysis of nitromusks and other synthetic musks in complex environmental matrices. chemrxiv.orgnih.gov When added to a sample at a known concentration at the beginning of the analytical process, it allows chemists to accurately quantify the concentration of the target analyte (the non-deuterated musk) by correcting for any loss of the compound during sample preparation and analysis. nih.govnih.gov This use of isotope dilution is a gold-standard technique for achieving accurate and reliable quantitative results in trace-level analysis. lgcstandards.com
Overview of Major Research Themes and Methodological Advances for Tracing Environmental Contaminants
The study of environmental contaminants like synthetic musks involves several key research themes. These include identifying sources, understanding transport and fate in the environment, assessing bioaccumulation in food webs, and quantifying exposure in wildlife and humans. nih.govpanda.orgrsc.org
Methodologically, the field has seen significant advances. The primary analytical technique for the determination of volatile and semi-volatile compounds like nitromusks is gas chromatography (GC) coupled with mass spectrometry (MS). iarc.frcolab.ws The use of high-resolution mass spectrometry (HRMS) further enhances the ability to identify and quantify trace levels of contaminants. acs.org
Sample preparation techniques have also evolved to improve efficiency and reduce the use of solvents. Methods like solid-phase microextraction (SPME) and microextraction by packed sorbents (MEPS) have been developed for the preconcentration of analytes from water samples. nih.gov Furthermore, the use of stable isotope labeling, as exemplified by this compound, has become a cornerstone for accurate quantification, enabling researchers to trace contaminants with high confidence. nih.govacs.orgresearchgate.net
Interactive Data Table: Properties of Musk Ambrette
| Property | Value |
| Analyte Name | Musk ambrette (technical) |
| CAS Number | 83-66-9 |
| Chemical Formula | C12H16N2O5 |
| Molecular Weight | 268.27 g/mol |
| Synonyms | 1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene |
| 4-tert-Butyl-3-methoxy-2,6-dinitrotoluene | |
| 6-tert-Butyl-3-methyl-2,4-dinitroanisole | |
| InChI | InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 |
Data sourced from LGC Standards. lgcstandards.comifrafragrance.org
Interactive Data Table: Analytical Methods for Nitromusk Detection
| Analytical Technique | Matrix | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Incense Sticks | Identified and quantified musk ambrette, musk ketone, and musk xylene. colab.ws |
| Capillary Gas Chromatography with Electron Capture Detection (GC/ECD) | Fragrance Products, Human Milk, Adipose Tissue | Developed for the determination of musk ambrette, musk xylene, and musk ketone. iarc.frresearchgate.net |
| High-Resolution Gas Chromatography-Ion Trap Mass Spectrometry (HRGC-MS/MS) | Sewage Sludge | Simultaneously measured nitromusks and their amino metabolites. acs.org |
| Microextraction by Packed Sorbents-Large Volume Injection-Gas Chromatography-Mass Spectrometry (MEPS-LVI-GC-MS) | Environmental Water | Simultaneous determination of 9 nitro and polycyclic musks, including musk ambrette. nih.gov |
| Headspace Solid-Phase Microextraction-Gas Chromatography-Atomic Emission Detection (HS-SPME-GC-AED) | Cosmetic Products | Used for the determination of nitro musks. researchgate.net |
Properties
Molecular Formula |
C₁₆H₁₄D₁₄O₂ |
|---|---|
Molecular Weight |
266.48 |
Origin of Product |
United States |
Advanced Analytical Methodologies for Detection and Quantification of Deuterated Musk Ambrette
Sample Preparation Techniques for Complex Environmental Matrices
The extraction and purification of musk ambrette-d4 from intricate environmental samples is a crucial first step in its analysis. The choice of technique is dictated by the sample matrix, the required detection limits, and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE) Methodological Innovations
Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of synthetic musks from aqueous samples. nih.govnih.govmdpi.com Innovations in SPE methodologies have focused on the development of novel sorbent materials and the optimization of extraction parameters to enhance recovery and selectivity for nitro musks like musk ambrette.
For the analysis of nitro musks in water samples, SPE cartridges packed with sorbents such as Florisil, aminopropyl, or alumina-N have been investigated. nih.gov Florisil has demonstrated superior performance in separating nitro musk compounds from co-extracted substances in fish samples. nih.gov The optimization of the SPE procedure, including the selection of the appropriate cartridge, sample pH, and elution solvent, is critical for achieving high recoveries and low method detection limits. nih.gov A typical SPE protocol for water samples involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes with a suitable organic solvent.
Table 1: Representative Performance of SPE for Nitro Musk Analysis in Water
| Parameter | Value | Reference |
| Sorbent | C18 | nih.gov |
| Sample Volume | 1 L | nih.gov |
| Elution Solvent | Dichloromethane | nih.gov |
| Recovery | 86.4% - 106.8% | nih.gov |
| Method Detection Limit (MDL) | 0.09 - 0.18 ng/L | nih.gov |
This table presents typical performance data for nitro musks, which is indicative of the expected performance for this compound under similar conditions.
Liquid-Liquid Extraction (LLE) Optimization Strategies
Liquid-Liquid Extraction (LLE) is a conventional and effective method for isolating analytes from a liquid sample into an immiscible solvent. phenomenex.com Optimization strategies for the LLE of synthetic musks often involve the selection of an appropriate solvent system and the adjustment of pH to maximize the partitioning of the target compounds into the organic phase.
Commonly used extraction solvents for LLE of musk compounds include n-hexane, dichloromethane, and mixtures thereof. mdpi.com The process typically involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two phases. phenomenex.com While LLE can be effective, it often requires large volumes of organic solvents. mdpi.com Miniaturized versions of LLE have been developed to address this limitation. researchgate.net
Accelerated Solvent Extraction (ASE) Applications
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a rapid and efficient technique for extracting analytes from solid and semi-solid samples using organic solvents at elevated temperatures and pressures. thermofisher.comresearchgate.net ASE has been successfully applied to the extraction of synthetic musks from environmental matrices such as sediment and sludge. researchgate.netcgsjournals.com
Table 2: Comparison of Extraction Techniques for Synthetic Musks in Sediment
| Technique | Extraction Time | Solvent Consumption | Recovery | Reference |
| ASE | ~20 min | ~30 mL | 86.0% - 104% | researchgate.net |
| Soxhlet Extraction | Several hours | >100 mL | Lower than ASE | researchgate.net |
| Ultrasonic Extraction | ~30 min | ~50 mL | Lower than ASE | researchgate.net |
This table provides a comparative overview of extraction techniques for synthetic musks, with performance data indicative for this compound.
Dispersive Liquid-Liquid Microextraction (DLLME) Protocols
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors and requires minimal solvent volumes. nih.govscribd.comcore.ac.uk This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, creating a cloudy solution of fine microdroplets. nih.gov The large surface area of these droplets facilitates the rapid transfer of analytes from the aqueous phase to the extraction solvent.
For the analysis of nitroaromatic compounds in water, a DLLME protocol typically involves optimizing parameters such as the type and volume of the extraction and disperser solvents, salt addition, and extraction time. researchgate.netnih.gov For instance, carbon tetrachloride has been used as the extraction solvent and methanol (B129727) as the disperser solvent for the preconcentration of nitrotoluenes. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Adaptations
The QuEChERS method, originally developed for pesticide residue analysis in food, has been successfully adapted for the extraction of synthetic musks from a wide range of complex matrices, including personal care products, beach sand, and biological tissues. researchgate.netnih.govresearchgate.netup.ptresearchgate.net This approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (dSPE). researchgate.net
Adaptations of the QuEChERS protocol for synthetic musks often involve the optimization of the extraction solvent, the types and amounts of salts for partitioning, and the sorbents used in the dSPE cleanup step. researchgate.netipp.pt For example, in the analysis of personal care products, a combination of anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) is used for partitioning, followed by a dSPE cleanup with primary and secondary amine (PSA) and C18 sorbents. nih.gov
Table 3: Representative QuEChERS Method Parameters for Synthetic Musks
| Matrix | Extraction Solvent | Partitioning Salts | dSPE Sorbent | Reference |
| Personal Care Products | Acetonitrile (B52724) | Anhydrous MgSO₄, Sodium Acetate | PSA, C18 | nih.gov |
| Beach Sand | Acetonitrile | Anhydrous MgSO₄, Sodium Acetate | PSA, C18 | up.pt |
| Fish Tissue | Acetonitrile | Anhydrous MgSO₄, Sodium Chloride | Florisil | researchgate.net |
This table illustrates the adaptability of the QuEChERS method for various matrices where this compound would be analyzed.
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before detection. Gas chromatography coupled with mass spectrometry is the most common analytical platform for this purpose.
Gas chromatography (GC) is the preferred technique for the separation of volatile and semi-volatile compounds like synthetic musks. nih.govmdpi.com The use of a mass spectrometer (MS) as a detector provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of target analytes. researchgate.netnih.gov In the context of analyzing deuterated compounds, GC-MS is particularly powerful as it can differentiate between the deuterated internal standard and its non-deuterated analog based on their mass-to-charge ratios. researchgate.net
For the analysis of nitro musks, a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS), is typically used. researchgate.net The oven temperature program is optimized to achieve good separation of the different musk compounds. When using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, further enhancing selectivity and reducing background noise. mdpi.com
High-performance liquid chromatography (HPLC) has also been utilized for the separation of nitro musk compounds. nih.govnih.govwikipedia.org Reversed-phase HPLC with a C18 column is a common approach, where the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govepa.gov HPLC can be advantageous for the analysis of less volatile or thermally labile compounds. chemrxiv.org
Table 4: Common Chromatographic Conditions for Nitro Musk Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water or Methanol/Water gradient |
| Injection Mode | Splitless | Gradient or Isocratic |
| Detector | Mass Spectrometer (MS or MS/MS) | UV or Diode Array Detector (DAD) |
| Reference | researchgate.net | nih.govnih.gov |
This table outlines typical chromatographic conditions applicable to the analysis of this compound.
Gas Chromatography (GC) Method Development
Gas chromatography stands as a cornerstone for the analysis of semi-volatile compounds like synthetic musks. Method development has focused on enhancing separation efficiency and resolving power, especially for complex mixtures.
Capillary GC Techniques
The use of capillary columns is standard in the gas chromatographic analysis of Musk Ambrette and its deuterated isotopologues. These columns, typically 30 to 60 meters in length with narrow internal diameters, offer high separation efficiency. sisweb.com Fused silica (B1680970) capillary columns with a 5% phenyl methyl siloxane stationary phase (such as DB-5MS or HP-5MS) are frequently employed for the separation of various synthetic musks. oup.com
A study on the determination of synthetic musks in perfumes utilized a 65 μm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber for headspace solid-phase microextraction (HS-SPME) prior to GC-MS analysis. chrom-china.com The subsequent chromatographic separation was performed on a capillary column, achieving good resolution and sensitivity. chrom-china.com For the analysis of nitromusks in fragrance products, a gas chromatographic method using a capillary column with electron capture detection (ECD) was developed, demonstrating excellent recovery rates for Musk Ambrette. researchgate.net
Table 1: GC Capillary Column Parameters for Synthetic Musk Analysis
| Parameter | Value/Type | Source |
|---|---|---|
| Column Type | Fused Silica Capillary | sisweb.com |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS) | oup.com |
| Column Length | 30 m | oup.com |
| Internal Diameter | 0.25 mm | oup.com |
| Film Thickness | 0.25 µm | oup.com |
| Injector Temperature | 250 °C | chrom-china.com |
| Detection | Mass Spectrometry (MS), Electron Capture (ECD) | chrom-china.comresearchgate.net |
Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution
For exceptionally complex samples where standard capillary GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. azom.comoxfordindices.com This powerful technique uses two columns with different stationary phases connected by a modulator. sepsolve.com The first, typically a standard non-polar column, performs an initial separation before the effluent is systematically trapped, re-focused, and injected onto a second, shorter column with a different polarity for a rapid, orthogonal separation. sepsolve.com
This approach dramatically increases peak capacity, allowing for the separation of isomers and the resolution of target analytes from complex matrix interferences. azom.comtaylorandfrancis.com While one-dimensional GC-MS can struggle to differentiate structural isomers, GCxGC provides a structured two-dimensional chromatogram that can separate compounds based on properties like both volatility and polarity. oxfordindices.comsepsolve.com This is particularly advantageous for analyzing synthetic musk compounds, which may include various isomers and impurities with similar mass spectra. taylorandfrancis.com
High-Performance Liquid Chromatography (HPLC) Advancements
While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) also serves as a viable method for the analysis of Musk Ambrette. A reverse-phase (RP) HPLC method has been developed using a C18 column. mdpi.comsielc.com The mobile phase typically consists of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com For applications requiring mass spectrometric detection, formic acid is preferred as it is MS-compatible. sielc.com HPLC is particularly useful for analyzing less volatile or thermally labile compounds and can be scaled for preparative separation to isolate impurities. mdpi.comsielc.com
Mass Spectrometry (MS) Detection and Isotopic Dilution
Mass spectrometry is the preferred detection method when coupled with GC for the analysis of this compound, primarily due to its high selectivity and sensitivity, and its ability to differentiate between the deuterated standard and the native analyte.
The core principle behind using this compound is isotopic dilution. This is an analytical technique where a known quantity of an isotopically labeled standard (in this case, deuterated Musk Ambrette) is added to a sample before any extraction or cleanup steps. epa.govnih.gov Because the deuterated standard is chemically identical to the target analyte, it experiences the same losses during sample preparation. By measuring the ratio of the native analyte to the deuterated standard in the final extract using MS, the initial concentration of the analyte in the sample can be calculated with high accuracy, correcting for matrix effects and procedural losses. epa.govnih.gov Research has focused on developing synthetic routes to produce these crucial deuterated surrogate standards. chemrxiv.orgchemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a robust and widely used method for the identification and quantification of synthetic musks. chrom-china.comnih.govcore.ac.uk In this technique, after compounds are separated by the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. core.ac.uk
For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. vscht.cz Instead of scanning the entire mass range, the instrument is set to detect only a few specific ions characteristic of the target analyte. This significantly enhances sensitivity and reduces background noise. For Musk Ambrette and related compounds, specific quantification and confirmation ions are monitored. oup.comvalleybreastfeeding.org
Table 2: Example of Monitored Ions (m/z) for Nitromusks in GC-MS (SIM) Analysis
| Compound | Quantification Ion | Confirmation Ion(s) | Source |
|---|---|---|---|
| Musk Xylene | 282 | 297, 207 | oup.comvalleybreastfeeding.org |
| Musk Ketone | 279 | 294 | oup.comvalleybreastfeeding.org |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity
To achieve even greater selectivity and lower detection limits, especially in highly complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. epa.govnih.gov This method adds another layer of specificity by selecting a precursor ion from the initial mass spectrum and subjecting it to fragmentation. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interference. researchgate.net
A method for analyzing 10 synthetic musks in cosmetics was developed using isotope dilution-GC-MS/MS. epa.gov The study demonstrated that this approach is accurate, sensitive, and rapid, with limits of quantitation (LOQs) between 1.0 and 8.0 µg/kg and recoveries ranging from 92.5% to 102.0%. epa.gov Similarly, a QuEChERS extraction method followed by GC-MS/MS was developed for analyzing synthetic musks in tomatoes, achieving method quantification limits as low as 0.4 ng g⁻¹. nih.gov These findings underscore the power of GC-MS/MS, particularly when combined with isotopic dilution using standards like this compound, for the reliable trace analysis of these compounds.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Musk Ambrette |
| AHTN-d3 |
| Musk Xylene-d15 |
| Musk Xylene |
| Musk Ketone |
| Celestolide |
| Tonalide |
| Cashmeran |
| Phantolide |
| Traseolide |
| Galaxolide |
| Musk Tibetene |
| Musk Moskene |
| Ethylene Brassylate |
| Exaltolide |
| Atranol |
| Chloroatranol |
| Di-n-octylphthalate |
High-Resolution Mass Spectrometry (HRMS) for Definitive Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the definitive identification of compounds like this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of an analyte with high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity. measurlabs.comdrug-dev.com
When analyzing for this compound, HRMS can distinguish it from its non-deuterated counterpart and other potential interferences that may have the same nominal mass. The instrument measures the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of a unique elemental formula. For instance, the small mass difference between isotopes can be easily resolved, providing unambiguous confirmation of the presence of the deuterated analog. drug-dev.com This capability is particularly valuable in complex sample matrices where numerous compounds may co-elute during chromatographic separation. mdpi.com
The process typically involves coupling HRMS with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). As the sample components elute from the chromatography column, they are ionized and introduced into the mass spectrometer. The HRMS analyzer, such as an Orbitrap or Time-of-Flight (ToF) instrument, then measures the exact masses of the ions. By extracting the ion chromatogram for the precise theoretical mass of this compound, analysts can achieve highly specific detection. drug-dev.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Deuterated Analogs
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method for achieving the highest level of accuracy and precision in quantitative analysis. nist.gov It is the reference method for the absolute quantification of analytes, including deuterated analogs like this compound when it is the target analyte itself, or more commonly, for quantifying the native compound using the deuterated analog as an internal standard.
The principle of IDMS involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (Musk Ambrette). After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal intensity of the native analyte to the isotopically labeled standard is measured. Since the labeled standard and the native analyte have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and ionization. mdpi.com This co-behavior effectively compensates for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate quantification. mdpi.com
The concentration of the native analyte is calculated using the following equation:
Concentrationanalyte = (Concentrationstandard × Amountstandard / Amountsample) × (Ratiomeasured - Ratiostandard) / (1 - (Ratiomeasured / Ratioanalyte))
This method's strength lies in its reliance on the measurement of isotope ratios, which can be determined with high precision, rather than on absolute signal intensities, which are more prone to fluctuation. nist.gov
For any analytical method to be considered reliable, it must undergo a thorough validation process. Method validation for the quantification of musk compounds using deuterated analogs like this compound follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). americanpharmaceuticalreview.com The validation process establishes through documented evidence that the method is fit for its intended purpose. americanpharmaceuticalreview.com
Key validation parameters include:
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing spiking experiments at different concentration levels in the matrix of interest.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. HRMS provides excellent specificity.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the concentration.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature ramp, mobile phase composition).
Quality assurance protocols involve the routine use of quality control (QC) samples at low, medium, and high concentrations within the calibration range to monitor the method's performance over time. Participation in proficiency testing schemes is also a vital component of a robust QA program.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative method.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response of blank samples. sepscience.comnih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.goveflm.eu The LOQ is typically the concentration that produces a signal-to-noise ratio of ≥ 10, or it can be calculated from the standard deviation of the response. sepscience.com
For the analysis of musk compounds in complex matrices like wastewater or human milk, achieving low LODs and LOQs is essential. The use of tandem mass spectrometry (MS/MS) or HRMS significantly improves sensitivity. mdpi.com
Table 1: Representative LOD and LOQ values for Musk Compounds in Environmental Samples using GC-MS/MS
| Compound | Matrix | LOD (ng/L) | LOQ (ng/L) |
| Musk Ambrette | Wastewater Effluent | 0.5 | 1.5 |
| Musk Ketone | Surface Water | 0.2 | 0.6 |
| Musk Xylene | Biosolids | 1.0 (ng/g) | 3.0 (ng/g) |
| Galaxolide | Human Milk | 0.8 (ng/g fat) | 2.5 (ng/g fat) |
| Tonalide | Sediment | 0.1 (ng/g) | 0.3 (ng/g) |
Note: These are representative values based on published literature for similar compounds and methods. Actual values are method and matrix-dependent.
Method Validation and Quality Assurance Protocols
Application of Deuterated Analogs as Internal Standards and Surrogate Standards
In analytical chemistry, especially for trace analysis in complex matrices, internal standards are indispensable for achieving accurate and reproducible results. Deuterated analogs, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods. They are added to the sample at the beginning of the analytical procedure and serve to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov
A surrogate standard is a specific type of internal standard that is added to a sample in a known amount before any processing. It is a compound that has similar chemical properties to the target analyte(s) but is not expected to be found in the original sample. Deuterated analogs are ideal surrogates.
The fundamental advantage of using this compound as an internal standard for the quantification of musk ambrette is its near-identical physicochemical properties to the native compound. It will have a very similar extraction efficiency, chromatographic retention time, and ionization response.
Accuracy: By adding a known quantity of this compound to every sample, standard, and blank, any loss of the native musk ambrette during the multi-step extraction and cleanup process is mirrored by a proportional loss of the deuterated standard. The final quantification is based on the ratio of the native analyte to the deuterated standard, which remains constant regardless of analyte loss. This corrects for procedural errors and ensures high accuracy. mdpi.com
Reproducibility: Sample-to-sample variations in extraction recovery and instrument performance are major sources of imprecision. Because the deuterated internal standard is present in every sample, it experiences the same variations as the analyte. The use of the response ratio normalizes these variations, leading to significantly improved method reproducibility (precision).
Matrix effects are a significant challenge in LC-MS and GC-MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. nih.gov This can lead to inaccurate quantification. Environmental samples such as sewage sludge, sediment, and biota are notoriously complex and prone to causing significant matrix effects. mdpi.comrsc.org
Several strategies are employed to mitigate matrix effects:
Effective Sample Cleanup: The most direct approach is to remove interfering matrix components before instrumental analysis. Techniques like Solid-Phase Extraction (SPE) and Gel Permeation Chromatography (GPC) are commonly used to clean up extracts of environmental samples. mdpi.comrsc.org
Chromatographic Separation: Optimizing the GC or LC method to achieve baseline separation of the analyte from the majority of matrix components can reduce interference at the ion source.
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience the same matrix effect, thus improving accuracy.
The Use of Isotope-Labeled Internal Standards: This is the most effective strategy for compensating for matrix effects. nih.gov Because the deuterated internal standard (e.g., this compound) co-elutes with the native analyte, it is subjected to the same degree of ion suppression or enhancement. As quantification is based on the ratio of the analyte to the internal standard, the matrix effect is effectively canceled out. myadlm.org However, it is crucial that the labeled standard and the native analyte co-elute perfectly, as even a slight separation in retention time can lead to differential matrix effects and compromise quantification. myadlm.org
Table 2: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Cleanup | Removal of interfering compounds | Reduces overall matrix load | Can be time-consuming, risk of analyte loss |
| Chromatographic Separation | Separate analyte from interferences | Simple to implement on the instrument | May not be possible for all interferences |
| Matrix-Matched Calibration | Standards experience same matrix effect as samples | Compensates for predictable matrix effects | Difficult to obtain a true blank matrix |
| Isotope-Labeled Internal Standard | Analyte and standard experience same matrix effect | Most effective compensation, corrects for recovery loss | Labeled standards can be expensive, potential for differential effects if chromatography is poor |
Research on Environmental Presence of this compound Inconclusive
An extensive review of scientific literature reveals a significant lack of data regarding the environmental occurrence and spatiotemporal distribution of the specific chemical compound this compound. The user-requested article, intended to focus solely on the environmental presence of this compound, cannot be generated as there is no available research on this specific subject.
The search for information has clarified that this compound is the deuterated (heavy isotope-labeled) form of Musk Ambrette. In environmental science and analytical chemistry, deuterated compounds like this compound are primarily synthesized for and used in laboratory settings. Their main application is as internal or surrogate standards in analytical methods, such as gas chromatography-mass spectrometry (GC-MS). chemrxiv.orgnih.gov These standards are added to environmental samples (e.g., water, soil, air) in known quantities at the beginning of an analysis. By tracking the recovery of the labeled standard, scientists can correct for any loss of the target analyte (in this case, the non-labeled Musk Ambrette or other similar compounds) during the extraction and measurement process, thereby ensuring the accuracy and reliability of the final data. chemrxiv.org
While there is a substantial body of research on the environmental occurrence of its non-deuterated analog, Musk Ambrette, and other synthetic musks, this research does not extend to this compound. ontosight.airesearchgate.netindustrialchemicals.gov.aucanada.camdpi.comacs.orgresearchgate.net Musk Ambrette itself is a synthetic fragrance that has been used in various consumer products and has been detected as a persistent organic pollutant in different environmental compartments. ontosight.ainih.govsafecosmetics.org Concerns about its persistence and potential toxicity led to restrictions on its use. fraterworks.comiarc.fr
However, this compound is a tool for studying other pollutants, not a pollutant itself that is monitored in the environment. Its use is confined to controlled laboratory environments. crmlabstandard.com Consequently, there are no studies investigating its distribution in surface waters, sediments, wastewater, or the atmosphere, as outlined in the proposed article structure. The fundamental premise of the requested article—that this compound is an environmental contaminant with a documented history of occurrence—is not supported by the available scientific evidence.
Therefore, the sections and subsections of the requested article, including:
Environmental Fate and Transformation Pathways of Musk Ambrette D4
Transport and Partitioning Mechanisms
The movement and distribution of Musk Ambrette-d4 in the environment are governed by several key physical and chemical processes. These mechanisms determine the compound's presence in various environmental compartments such as air, water, soil, and sediment.
The tendency of a chemical to move from water to air is a critical aspect of its environmental distribution. Based on its estimated Henry's Law constant, volatilization from water surfaces is anticipated to be a significant fate process for Musk Ambrette. nih.gov The rate of this process is influenced by factors such as water temperature and air movement. However, the volatilization from water is expected to be lessened by the compound's tendency to adsorb to suspended solids and sediment within the water column. nih.gov Studies on other synthetic musks have indicated that volatilization from wastewater treatment plants can be a notable pathway for their entry into the atmosphere, with higher temperatures in warmer seasons leading to increased emissions. acs.org
Sorption, the process of a chemical binding to solid particles, is a key factor in the environmental mobility of this compound. Due to its chemical properties, Musk Ambrette is expected to be largely immobile in soil. nih.gov This is a result of its high affinity for partitioning to organic carbon in soil and sediment. The processes of sorption and desorption are fundamental to the chemical behavior of compounds in soil, affecting their solubility, bioavailability, and mobility. researchgate.net For hydrophobic organic chemicals like synthetic musks, adsorption to sludge is a recognized removal mechanism in wastewater treatment. unlv.edu Consequently, the application of sewage sludge to land can introduce these compounds into the soil environment. acs.org
The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil or sediment. A higher Koc value indicates a greater propensity for sorption. The Koc of Musk Ambrette is estimated to be 5,300, which suggests it will be immobile in soil. nih.gov This high Koc value is indicative of strong partitioning to the organic fraction of soils and sediments. nih.gov The determination of Koc values is crucial for predicting the environmental distribution and persistence of organic compounds. For polycyclic aromatic hydrocarbons (PAHs), which share some properties with synthetic musks, Koc values have been shown to be higher in sediments compared to soils, reflecting differences in the composition of their organic matter. acs.org
Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for Musk Ambrette
| Property | Value | Reference |
| Vapor Pressure | 1.31 x 10⁻⁵ mm Hg at 25°C | nih.gov |
| Log Kow | 4.0 | nih.gov |
| Estimated Koc | 5,300 | nih.gov |
| Atmospheric Half-life (vapor-phase) | ~11 days | nih.gov |
Sorption and Desorption Processes in Sediment and Soil
Abiotic Degradation Pathways
Photolysis is the degradation of a molecule by light. Musk Ambrette contains chemical structures (chromophores) that can absorb light at wavelengths greater than 290 nm, making it potentially susceptible to direct photolysis by sunlight. nih.gov For some synthetic musks, photochemical degradation has been identified as a major elimination pathway from surface waters, particularly in the summer. greenpeace.to The rate of photolysis can be influenced by the presence of other substances in the water that can either enhance (sensitize) or inhibit the process. mdpi.com Studies on other synthetic musks, such as Tonalide, have shown rapid photochemical degradation in water under UV irradiation. researchgate.net
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Musk Ambrette is not expected to undergo hydrolysis in the environment. nih.gov This is due to the absence of functional groups in its structure that are susceptible to hydrolysis under typical environmental conditions. nih.gov The stability of related nitro musks to hydrolysis has also been noted. canada.ca
Oxidation Mechanisms (e.g., Hydroxyl Radical-Initiated Degradation)
Musk ambrette is susceptible to abiotic degradation in the environment through oxidative processes, primarily driven by photochemical reactions. In the atmosphere, musk ambrette that exists in the vapor phase is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated rate constant for this vapor-phase reaction is 1.5 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 11 days. nih.gov Particulate-phase musk ambrette may be removed from the air through wet or dry deposition. nih.gov
In aquatic systems, musk ambrette's chemical structure contains chromophores that absorb light at wavelengths greater than 290 nm, which makes it potentially susceptible to direct photolysis by sunlight. nih.gov The kinetics of photochemical degradation of nitromusk compounds, including musk ambrette, in water have been evaluated. unlv.edu Studies have shown that for nitromusks with two nitro-groups adjacent to the tert-alkyl-group, intramolecular reactions are common, whereas for musk ambrette, intermolecular reactions are the favored transformation pathway. unlv.edu Under laboratory conditions using UV irradiation in the presence of hydrogen peroxide to generate hydroxyl radicals, a degradation of 99.56% for musk ambrette was achieved after 60 minutes. researchgate.net Theoretical studies on the related compound musk xylene suggest that the dominant transformation pathway initiated by hydroxyl radicals is hydrogen abstraction from the methyl group. x-mol.net
Biotic Transformation and Biodegradation Research
The biotic transformation of musk ambrette is a critical aspect of its environmental persistence and the formation of metabolites. While it is generally resistant to rapid biodegradation, several transformation pathways have been identified, particularly under anaerobic conditions.
Microbial Degradation in Aquatic and Terrestrial Environments
Musk ambrette is considered to be persistent in the environment. industrialchemicals.gov.augreenpeace.to There is no experimental data indicating that it undergoes rapid ultimate biodegradation in water or soil. industrialchemicals.gov.aucdn-website.com Due to structural similarities with other recalcitrant nitromusks like musk ketone and musk xylene, which are not readily biodegradable, musk ambrette is also expected to persist. industrialchemicals.gov.au Predictive models support this, indicating a low probability of ready biodegradability. thegoodscentscompany.com
When released to soil, musk ambrette is expected to be immobile. nih.gov This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 5,300, which suggests strong adsorption to soil particles and limits its mobility and bioavailability for microbial degradation. nih.gov
Anaerobic Biotransformation Mechanisms of Nitromusks
The most significant biotic transformation pathway for nitromusks, including musk ambrette, is the reduction of one of the nitro functional groups to a primary amine group. industrialchemicals.gov.augreenpeace.to This process occurs predominantly under anaerobic conditions, such as those found in sewage treatment plant (STP) sludge and anoxic sediments. greenpeace.toindustrialchemicals.gov.au This biotransformation is a primary mechanism for the removal of the parent compound during wastewater treatment. greenpeace.to The resulting amino metabolites are often detected in STP sludge and effluent, frequently at higher concentrations than the original nitromusk compounds, underscoring the importance of this anaerobic reduction pathway. greenpeace.toindustrialchemicals.gov.au Studies on anaerobically digested sludge have found lower concentrations of nitromusk parent compounds compared to aerobically treated sludge, further suggesting that anaerobic conditions promote their transformation.
Identification and Characterization of Environmental Metabolites and Degradation Products
The primary environmental metabolites of musk ambrette are its amino-derivatives, formed through nitroreduction. industrialchemicals.gov.au Due to its structural similarity to other nitromusks, it is expected that musk ambrette is transformed into stable amine degradation products. industrialchemicals.gov.au Specifically, "amino musk ambrette" (AMA) has been identified as a potential metabolite. researchgate.net These amino metabolites are also of environmental concern as they appear to be persistent and may exhibit moderate to high lipophilicity and toxicity. industrialchemicals.gov.au
In addition to nitroreduction, other biotic transformations are possible. Studies in rats have shown that musk ambrette can be metabolized through oxidation of the ring methyl group to form hydroxylated analogues, which are then excreted as polar conjugates. nih.gov While this occurs in a mammalian system, it indicates a potential biotransformation pathway that could also occur in the environment. Photochemical degradation can also lead to different products; for instance, the irradiation of the related nitromusk, musk tibetene, was found to produce various indole (B1671886) and indoline (B122111) derivatives. industrialchemicals.gov.au
| Metabolite Name | Transformation Pathway | Source of Identification |
|---|---|---|
| Amino Musk Ambrette (AMA) | Anaerobic Nitroreduction | Inferred from nitromusk analogues industrialchemicals.gov.augreenpeace.to; Listed in screening studies researchgate.net |
| Hydroxylated Musk Ambrette | Oxidation of ring methyl group | Identified in rat metabolism studies nih.gov |
| Indole/Indoline Derivatives | Photochemical Degradation | Inferred from photodegradation of musk tibetene industrialchemicals.gov.au |
Enzyme-Mediated Transformation Pathways in Environmental Microorganisms
The biotransformation of musk ambrette is mediated by microbial enzymes. The reduction of the nitro group to an amine is a well-known enzymatic reaction catalyzed by nitroreductases, which are found in a wide variety of anaerobic bacteria and some fungi. These enzymes facilitate the transformation of nitromusks in anoxic environments like sludge.
Furthermore, in vitro studies on fish have demonstrated that nitromusks can interact with and inhibit key metabolic enzyme systems. acs.org Specifically, nitromusks like musk ketone and musk xylene were shown to be potent inhibitors of CYP1A-catalyzed reactions, which are part of the cytochrome P450 monooxygenase system responsible for metabolizing xenobiotics. acs.org Other research has shown that nitromusks can induce P450-dependent oxygenases. nih.gov While these studies were not conducted on environmental microorganisms, they establish that nitromusks are biologically active and interact with enzymatic systems that are fundamental to the metabolism of foreign compounds across different species.
Mass Balance Studies in Controlled and Field Systems
However, its likely environmental distribution can be inferred from its physical-chemical properties. Modeling predicts that when musk ambrette is released to water, it will predominantly partition to the water column (approximately 85%), with a smaller fraction (approximately 15%) adsorbing to sediment. industrialchemicals.gov.au This is in contrast to more lipophilic nitromusks, which show greater partitioning to sediment. industrialchemicals.gov.au Its Henry's Law constant is estimated at 7.05 x 10⁻⁷ atm-m³/mol, suggesting that volatilization from water surfaces can occur, although the process is expected to be slow, with an estimated half-life of 85 days from a model river and 1.8 years from a model lake. nih.gov
Assessment of Removal Efficiencies in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a primary conduit for the entry of synthetic musks into the environment. The removal of these compounds during treatment is a critical factor in determining their environmental loading. For nitro musks like Musk Ambrette, removal from the aqueous phase in WWTPs occurs through a combination of sorption to sludge and biodegradation. canada.canih.gov
The lipophilic nature of Musk Ambrette contributes to its partitioning from the wastewater to the sludge. industrialchemicals.gov.au However, removal is often incomplete. Studies have shown that while a significant portion of nitro musks can be removed from the liquid stream, they become concentrated in the sewage sludge. nih.gov For instance, in a Canadian study, Musk Ambrette was detected in raw sludge from an activated sludge WWTP at concentrations up to 93.2 µg/kg. industrialchemicals.gov.au
Table 1: Concentration of Musk Ambrette in Wastewater Treatment Plant Sludge
| Location/Study | Matrix | Concentration (µg/kg dry weight) |
| Canadian Activated Sludge STP (2004) | Raw Sludge | up to 93.2 |
| Czech Republic STP | Sludge | up to 68.9 (for Musk Tibetene, a similar nitro musk) |
| Canadian Digested Biosolids (earlier study) | Digested Biosolids | 67.2 (for Musk Tibetene, a similar nitro musk) |
Data sourced from multiple studies and may represent different treatment conditions and analytical methods. industrialchemicals.gov.auindustrialchemicals.gov.au
Fate in Agricultural Fields Amended with Biosolids
The application of biosolids (treated sewage sludge) to agricultural land as a fertilizer is a common practice. panda.org This practice, however, can introduce persistent organic pollutants, including Musk Ambrette, into the terrestrial environment. panda.orgacs.org Once in the soil, the fate of Musk Ambrette is governed by processes such as degradation, volatilization, and leaching. rsc.org
Nitro musks are known to be persistent in the environment. canada.ca Studies on the dissipation of fragrance materials in sludge-amended soils have shown that some synthetic musks can persist for extended periods. panda.org For example, while some fragrances dissipate rapidly, others like musk ketone have been detected in soil a year after application. rsc.org The half-life of some polycyclic musks in soil-sludge mixtures has been estimated to be several months to years, indicating a potential for accumulation with repeated biosolid applications. researchgate.net
The degradation of nitro musks in soil can occur, often involving the reduction of the nitro groups to form amino derivatives. industrialchemicals.gov.au However, the rate of this degradation can be slow. The strong sorption of Musk Ambrette to soil organic matter can reduce its bioavailability for microbial degradation and its mobility, but it also contributes to its long-term persistence in the topsoil layer. industrialchemicals.gov.au Leaching of highly lipophilic compounds like Musk Ambrette is generally considered to be low. rsc.org
Table 2: General Fate Characteristics of Nitro Musks in Agricultural Soil
| Process | Description | Finding |
| Persistence | Resistance to degradation in the soil environment. | Nitro musks are generally persistent, with the potential for accumulation over time with repeated biosolid applications. canada.caindustrialchemicals.gov.au |
| Degradation | Breakdown of the compound by microbial or chemical means. | Primary degradation can occur via the reduction of nitro groups to amino groups, but this process can be slow. industrialchemicals.gov.au |
| Sorption | Binding of the compound to soil particles. | High lipophilicity leads to strong sorption to soil organic matter, limiting mobility but increasing persistence. industrialchemicals.gov.au |
| Leaching | Movement of the compound through the soil profile with water. | Generally low due to strong sorption to soil particles. rsc.org |
| Volatilization | Evaporation of the compound from the soil surface to the atmosphere. | Can be a dissipation pathway, but its significance depends on soil conditions and the specific compound's volatility. rsc.org |
Theoretical and Computational Modeling of Musk Ambrette D4 Environmental Behavior
Multimedia Environmental Fate Models (e.g., Fugacity-Based Models)
Multimedia environmental fate models, such as fugacity-based models, are instrumental in predicting the environmental distribution of chemical substances. These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase, to describe its partitioning between different environmental compartments like air, water, soil, and sediment.
Application for Predicting Environmental Distribution and Persistence
Fugacity models, like the Equilibrium Criterion (EQC) model, predict how a chemical will be distributed among various environmental media at equilibrium. For nitro musks, including Musk Ambrette, these models indicate their likely environmental sinks. canada.cacanada.ca Due to its chemical properties, Musk Ambrette is expected to predominantly partition to soil and water, with some partitioning to sediment. industrialchemicals.gov.au
Calculations using a standard Level III fugacity model, which assumes continuous emissions into air, water, and soil, predict that nitro musks will mainly reside in the soil. industrialchemicals.gov.au More specifically, for Musk Ambrette, which is less lipophilic than some other nitro musks like Musk Xylene, it is predicted to primarily partition to water (around 85%) and sediment (around 15%). industrialchemicals.gov.au The persistence of these compounds in the environment is a significant concern, and models suggest they are not readily biodegradable. industrialchemicals.gov.au While no specific experimental degradation data for Musk Ambrette is available, its structural similarity to other nitro musks suggests it likely biodegrades slowly to form stable amine byproducts. industrialchemicals.gov.au
The introduction of deuterium (B1214612) in Musk Ambrette-d4 is not expected to significantly alter its partitioning behavior as predicted by fugacity models, since the fundamental physicochemical properties driving this process (like vapor pressure and water solubility) are largely unaffected by the isotopic substitution. However, the persistence might be slightly altered due to kinetic isotope effects in degradation reactions.
Parameterization with Compound-Specific Data (e.g., Partition Coefficients)
The accuracy of fugacity models relies on precise input parameters specific to the compound being studied. Key parameters include the octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, water solubility, and vapor pressure. For Musk Ambrette, some of these properties have been experimentally determined or estimated using Quantitative Structure-Property Relationship (QSPR) models. canada.caindustrialchemicals.gov.au
Table 1: Physicochemical Properties of Musk Ambrette and Related Nitro Musks
| Property | Musk Ambrette | Musk Ketone | Musk Xylene | Data Source |
|---|---|---|---|---|
| Log K_ow | 4.0 - 4.17 | 4.6 | 4.9 | industrialchemicals.gov.au |
| Water Solubility (mg/L) | 0.79 | - | - | industrialchemicals.gov.au |
| Vapor Pressure (mm Hg at 25°C) | 1.31 x 10⁻⁵ (estimated) | - | - | nih.gov |
| Henry's Law Constant (Pa·m³/mol) | < 3.8 x 10⁻³ (estimated for group) | - | - | industrialchemicals.gov.au |
| Log K_oc | > 3.4 (estimated for group) | - | - | industrialchemicals.gov.au |
Note: Some values are estimated for the entire nitro musk group and may vary for individual compounds.
These parameters are crucial for predicting the compound's behavior. For instance, the high log Kow and log Koc values for nitro musks suggest a strong tendency to adsorb to organic matter in soil and sediment, which is consistent with the predictions of the fugacity models. canada.caindustrialchemicals.gov.au For this compound, these partition coefficients are expected to be very similar to those of the non-deuterated form.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters
QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are particularly useful for predicting the environmental parameters of compounds for which experimental data is scarce. mdpi.comnih.govresearchgate.net
Predictive Models for Degradation Rates and Environmental Partitioning
QSAR models have been developed to predict the toxicity and degradation of nitroaromatic compounds. nih.govresearchgate.netjlu.edu.cn These models often use molecular descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and net atomic charges to predict reactivity and, by extension, degradation rates. jlu.edu.cn For instance, the toxicity of nitroaromatics to certain aquatic organisms has been successfully modeled using such quantum chemical parameters. jlu.edu.cn
While specific QSAR models for the degradation of this compound are not available, models for nitroaromatic compounds can provide insights. These studies indicate that the number and position of nitro groups, along with other structural features, significantly influence their environmental fate. nih.gov Similarly, QSPR models can predict partition coefficients like Kow and Koc, which are essential for environmental fate modeling. researchgate.net Although no QSAR/QSPR models have been specifically developed for the environmental toxicity of fragrances, existing models for related endpoints can offer some predictive power. europa.eu The primary difference in this compound compared to its non-deuterated counterpart is the mass of the deuterium atoms, which can have a minor influence on some molecular descriptors used in QSAR/QSPR models.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for elucidating reaction mechanisms at the molecular level.
Investigating Hydroxyl Radical Attack Sites and Transition States
The atmospheric degradation of many organic pollutants is initiated by reaction with hydroxyl (•OH) radicals. nih.gov DFT calculations can be employed to identify the most likely sites of •OH radical attack on a molecule and to determine the energy barriers (transition states) for these reactions. For nitroaromatic compounds, DFT studies have investigated the mechanisms of their reduction and oxidation. lboro.ac.ukacs.orgacs.org
A theoretical study on Musk Ambrette using DFT (B3LYP/6-311G(d,p)) has been performed to determine its stable conformers and vibrational frequencies. researchgate.netresearchgate.net While this study did not focus on reaction mechanisms, the optimized molecular structure provides a foundation for such investigations. DFT calculations could predict that the electron-rich positions on the aromatic ring and the methoxy (B1213986) group are potential sites for electrophilic attack by •OH radicals. The presence of the nitro groups, which are electron-withdrawing, would deactivate the aromatic ring towards this type of reaction.
For this compound, the primary kinetic isotope effect would be most pronounced if a C-D bond is broken in the rate-determining step of the reaction with •OH radicals. DFT calculations could quantify this effect by comparing the activation energies for the reaction with Musk Ambrette and this compound. This would provide a theoretical basis for predicting whether the deuterated compound is more or less persistent in the atmosphere than its non-deuterated form.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Musk Ambrette |
| This compound |
| Musk Ketone |
| Musk Xylene |
| Aniline |
Understanding Isotopic Effects on Reaction Kinetics and Thermodynamics
The substitution of an atom with its isotope can lead to measurable changes in the rate and equilibrium of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org In the context of this compound, where four hydrogen atoms are replaced by deuterium, understanding these isotopic effects is crucial for modeling its environmental behavior, particularly its degradation pathways and persistence.
The primary cause of the kinetic isotope effect is the difference in the zero-point vibrational energy of bonds involving the lighter versus the heavier isotope. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which often results in a slower reaction rate. wikipedia.org This is referred to as a "normal" kinetic isotope effect, where the ratio of the rate constant for the light isotopologue (kH) to the heavy one (kD) is greater than one (kH/kD > 1). libretexts.org
Kinetic Isotope Effects (KIEs)
Theoretical and computational models can predict the magnitude of the KIE for various potential degradation reactions of this compound. For environmental degradation, a key reaction is often the cleavage of a C-H bond by photochemically produced hydroxyl radicals in the atmosphere. nih.gov The substitution of hydrogen with deuterium at the reaction site would be expected to slow this degradation process.
The magnitude of the primary KIE depends on the nature of the transition state for the bond-breaking step. A larger KIE is generally observed when the hydrogen (or deuterium) is symmetrically bonded in the transition state. Typical values for primary KIEs involving the cleavage of a C-H versus a C-D bond at room temperature are in the range of 2 to 8. libretexts.orglibretexts.org
Secondary kinetic isotope effects can also occur, where isotopic substitution at a position adjacent to the reacting bond influences the reaction rate. libretexts.org For this compound, deuterium substitution in the methoxy group (-OCD3) could exert a secondary KIE on reactions involving the aromatic ring or the tert-butyl group. These effects are typically smaller than primary KIEs.
A hypothetical data table illustrating the potential impact of deuterium substitution on the degradation rate of Musk Ambrette is presented below. These values are theoretical and based on general principles of KIEs, as specific experimental data for this compound is not available.
Table 1: Theoretical Kinetic Isotope Effects (kH/kD) for a Hypothetical Degradation Reaction of Musk Ambrette at 25°C
| Reaction Type | Position of Deuterium Substitution | Theoretical kH/kD | Predicted Impact on Reaction Rate |
| C-H Bond Cleavage | Methoxy Group (-OCH3 vs. -OCD3) | 2.5 - 6.0 | Slower Degradation |
| Aromatic C-H Activation | Aromatic Ring | 1.5 - 3.0 | Slower Degradation |
| Tert-butyl C-H Abstraction | Tert-butyl Group | 2.0 - 5.0 | Slower Degradation |
This table is for illustrative purposes and the values are not based on experimental measurements for this compound.
Thermodynamic Isotope Effects
Isotopic substitution can also influence the thermodynamics of a reaction, although these effects are generally smaller than kinetic effects. The thermodynamic isotope effect arises from the differences in the vibrational frequencies of the reactants and products. In the case of this compound, the substitution of hydrogen with deuterium leads to a more stable C-D bond compared to a C-H bond. This can slightly alter the equilibrium constant for a reaction.
For an equilibrium reaction, the isotope effect is expressed as the ratio of the equilibrium constant for the light isotope (KH) to that of the heavy isotope (KD). If the C-D bond is more stable in the product than in the reactant, KD will be larger than KH, resulting in an inverse isotope effect (KH/KD < 1). Conversely, if the C-D bond is more stable in the reactant, a normal isotope effect (KH/KD > 1) will be observed.
Computational modeling can be employed to calculate the vibrational frequencies of Musk Ambrette and its deuterated analogue, allowing for the prediction of thermodynamic isotope effects for various environmental partitioning and transformation processes. For instance, the partitioning of this compound between water and octanol (B41247) could be subtly influenced by thermodynamic isotope effects.
Applications of Deuteration in Musk Ambrette Research and Mechanistic Investigations
Isotopic Tracing for Elucidating Environmental Transformation Pathways
Isotopic labeling with deuterium (B1214612) provides a powerful method for tracing the environmental journey of pollutants like Musk Ambrette. wikipedia.org By introducing a known amount of Musk Ambrette-d4 into an environmental system, researchers can accurately track its movement and transformation, as its chemical behavior is nearly identical to the unlabeled parent compound, but it is distinguishable by its higher mass. mdpi.comcerilliant.com
Tracking Degradation Products in Complex Matrices
One of the significant challenges in environmental analysis is the complexity of matrices such as wastewater, sludge, soil, and biota. chromatographyonline.com These matrices contain a multitude of interfering substances that can affect the accuracy of analytical measurements. The use of a deuterated internal standard like this compound is crucial for overcoming these matrix effects. lcms.cz When added to a sample at the beginning of the extraction and analysis process, any loss of the target analyte (Musk Ambrette) during these steps will be mirrored by a proportional loss of this compound. scioninstruments.com This allows for accurate quantification of the parent compound.
Furthermore, this compound can be instrumental in identifying and quantifying its degradation products. As Musk Ambrette undergoes transformation in the environment, its degradation products can be identified by searching for their corresponding deuterated analogs. For instance, a primary degradation pathway for nitro-musks is the reduction of a nitro group to an amino group. researchgate.netgreenpeace.to In a study using this compound, the appearance of a deuterated amino-musk ambrette would confirm this transformation pathway.
Table 1: Potential Transformation Products of Musk Ambrette
| Parent Compound | Transformation Process | Potential Degradation Product |
| Musk Ambrette | Nitro-group Reduction | Amino-Musk Ambrette |
| Musk Ambrette | Demethylation | Demethyl-Musk Ambrette |
| Musk Ambrette | Hydroxylation | Hydroxy-Musk Ambrette |
This table illustrates potential degradation products of Musk Ambrette based on known transformation pathways of nitroaromatic compounds.
Kinetic Isotope Effects (KIE) Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. symeres.com Studying the KIE of Musk Ambrette degradation by comparing the reaction rates of the normal and deuterated compound (this compound) can provide valuable insights into the reaction mechanism.
Investigating Rate-Limiting Steps in Degradation Reactions
The magnitude of the KIE can help identify the rate-limiting step of a reaction. If the bond to the deuterium atom is broken or formed in the slowest step of the reaction, a significant KIE will be observed. Conversely, if the bond to the deuterium atom is not involved in the rate-limiting step, the KIE will be small or negligible. For the degradation of Musk Ambrette, which can occur through pathways like the oxidation of a methyl group, a significant KIE would be expected if the C-H bond cleavage of the methyl group is the rate-determining step. gdut.edu.cn
Understanding Bond Cleavage Mechanisms
The KIE can also provide information about the transition state of a reaction and the mechanism of bond cleavage. Different reaction mechanisms will exhibit different KIE values. For example, a primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but affects the vibrational frequencies of the transition state. By measuring the KIE for the degradation of this compound under various conditions (e.g., different pH, presence of different oxidants), researchers can deduce the specific bond cleavage mechanisms at play. researchgate.netacs.org
Advanced Spectroscopic Applications with Deuterated Analogs
The presence of deuterium in this compound alters its spectroscopic properties, which can be exploited in various advanced analytical techniques. scbt.com
In mass spectrometry (MS) , the key advantage of using this compound is the mass difference between it and the unlabeled compound. This mass shift allows for clear differentiation and quantification, even in complex samples where background interference is high. acs.org This is the fundamental principle behind its use as an internal standard in GC-MS or LC-MS analysis. scioninstruments.com
In Nuclear Magnetic Resonance (NMR) spectroscopy , deuteration can simplify complex spectra. Since deuterium has a different nuclear spin and magnetic moment compared to protium (B1232500) (¹H), replacing protons with deuterons can lead to the disappearance or significant change of signals in the ¹H NMR spectrum, which can aid in signal assignment and structural elucidation of transformation products. wikipedia.orgacs.org
In infrared (IR) spectroscopy , the C-D bond has a different vibrational frequency than the C-H bond. This isotopic shift in the IR spectrum can be used to identify the position of deuteration and to study the changes in chemical bonding during degradation reactions. wikipedia.org
Infrared and Raman Spectroscopy for Vibrational Analysis in Mechanistic Studies
Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules. researchgate.net Each bond in a molecule vibrates at specific frequencies, and a spectrum of these frequencies serves as a unique molecular "fingerprint." A significant mechanistic question where these techniques are applied to deuterated odorants, including nitromusks, is in testing the vibrational theory of olfaction. nih.govucl.ac.uk This theory posits that the sense of smell is related not just to a molecule's shape but also to its molecular vibrations.
Deuteration is a perfect tool for this investigation because replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the vibrational frequency of the C-H bond (shifting it to a lower frequency C-D bond) without changing the molecule's shape or electronic structure. ucl.ac.uk If the sense of smell involves detecting molecular vibrations, then Musk Ambrette and this compound should, in principle, smell different.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule. For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. In Musk Ambrette, key vibrations include the C-H stretching and bending modes, as well as the very intense symmetric and antisymmetric stretching vibrations of the two nitro (NO₂) groups, which are reported to occur around 1380 cm⁻¹ and 1550 cm⁻¹, respectively. nih.govresearchgate.net When this compound is analyzed, the C-H stretching frequencies (typically ~2900-3000 cm⁻¹) would be replaced by C-D stretching frequencies at a much lower wavenumber (~2100-2200 cm⁻¹). This dramatic and specific shift allows researchers to isolate the role of these particular vibrations in any observed biological or chemical effect.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability. Raman spectroscopy is particularly useful for analyzing symmetric vibrations and bonds that are less polar, and it is less susceptible to interference from water, making it well-suited for biological samples. nih.gov The symmetric NO₂ stretch in Musk Ambrette, for example, would yield a strong Raman signal. Similar to IR, comparing the Raman spectrum of Musk Ambrette with that of this compound would clearly show the shift of the C-H vibrations, providing another layer of data for mechanistic studies. wordpress.com
| Vibrational Mode | Functional Group | Typical Frequency in Musk Ambrette (cm⁻¹) | Expected Frequency in this compound (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|---|
| Symmetric/Asymmetric Stretch | C-H (in CH₃, C(CH₃)₃) | ~2870 - 2960 | ~2870 - 2960 (if not deuterated) | IR & Raman |
| Symmetric/Asymmetric Stretch | Aromatic C-D | - | ~2200 - 2300 | IR & Raman |
| Antisymmetric Stretch | -NO₂ | ~1550 | ~1550 | Strong in IR |
| Symmetric Stretch | -NO₂ | ~1380 | ~1380 | Strong in Raman & IR |
| Bending (Scissoring/Wagging) | C-H | ~1350 - 1470 | ~1350 - 1470 (if not deuterated) | IR & Raman |
Future Research Trajectories and Methodological Innovations for Musk Ambrette D4
Development of Novel Non-Targeted Analytical Screening Methods for Isotopic Markers
The detection and identification of isotopic markers like Musk Ambrette-d4 in complex environmental matrices present a significant analytical challenge. Future research is moving beyond traditional targeted analyses towards comprehensive non-targeted screening (NTS) methods. These approaches aim to identify a wide range of unknown chemicals in a sample without preconceived assumptions.
High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC) or gas chromatography (GC), is the cornerstone of modern NTS. mdpi.comacs.org For isotopic markers, techniques like hydrogen-deuterium exchange (HDX) mass spectrometry offer a promising avenue. HDX-MS can provide detailed structural information by tracking the exchange of labile hydrogens with deuterium (B1214612), which can help in the characterization of unknown deuterated compounds. nih.gov
Future developments will likely focus on integrating advanced data processing workflows. The use of sophisticated software and algorithms to automatically sift through large datasets generated by HRMS is crucial for identifying unknown compounds. pmiscience.com The development of extensive spectral libraries that include deuterated standards is also a critical step to improve the confidence of identification in NTS studies. researchgate.net
Table 1: Emerging Non-Targeted Screening Techniques for Isotopic Markers
| Technique | Principle | Application for this compound |
| LC-HRMS/MS | Separates compounds based on polarity and identifies them by accurate mass and fragmentation patterns. mdpi.com | Enables detection and tentative identification of this compound and its transformation products in aqueous samples without the need for specific reference standards. |
| GC-HRMS | Separates volatile and semi-volatile compounds and provides high-resolution mass data for identification. technologynetworks.com | Suitable for analyzing this compound in air and sludge samples, where it may be present. |
| HDX-MS | Measures the incorporation of deuterium into a molecule to probe its structure. nih.gov | Could be used to confirm the presence of the deuterated label in suspected this compound molecules and to study its environmental transformation products. |
| Ion Mobility-MS | Separates ions based on their size, shape, and charge, adding another dimension of separation to LC-MS. | Can help to differentiate this compound from co-eluting isomers and other interfering compounds in complex samples. |
Integration of Omics Technologies for Microbial Degradation Research
Understanding the microbial degradation of persistent compounds like Musk Ambrette is essential for assessing its environmental fate. The integration of "omics" technologies, such as metagenomics, proteomics, and metabolomics, offers a powerful toolkit to investigate the microbial processes involved in the breakdown of nitroaromatic compounds. nih.govcaister.com
Metagenomics allows for the study of the genetic material recovered directly from environmental samples, enabling the identification of microbial communities and specific genes that may be involved in the degradation of this compound. nih.gov Proteomics can then identify the proteins expressed by these microorganisms under specific conditions, confirming the activity of degradation pathways. nih.gov Metabolomics, the study of small molecules, can track the formation of intermediate and final degradation products, providing a complete picture of the metabolic pathway. nih.gov
Future research will focus on applying these integrated omics approaches to environmental samples contaminated with synthetic musks. mdpi.com This will help to identify novel microorganisms and enzymatic pathways capable of degrading these persistent compounds and could pave the way for developing bioremediation strategies. researchgate.net
Enhanced Spatial and Temporal Resolution in Environmental Monitoring Networks
Effective environmental management of persistent organic pollutants (POPs) like synthetic musks relies on robust monitoring data. Future research trajectories emphasize the need for monitoring networks with enhanced spatial and temporal resolution to better understand the sources, transport, and fate of these compounds. e3s-conferences.org
Current monitoring programs, such as the Toxic Organic Micro-Pollutants (TOMPs) network in the UK, provide valuable long-term data on POPs in the atmosphere. defra.gov.uk However, to capture the dynamic nature of environmental contamination, higher-resolution monitoring is needed. This can be achieved through the use of passive samplers, which are cost-effective and can be deployed in large numbers to provide high-density spatial data. acs.org
The fusion of data from different sources, such as satellite remote sensing and ground-based sensors, is another promising approach to improve the spatial and temporal coverage of environmental monitoring. frontiersin.org For instance, satellite data can provide large-scale information on land use and environmental conditions, which can be correlated with ground-based measurements of this compound concentrations to develop predictive models.
Table 2: Advancements in Environmental Monitoring for Synthetic Musks
| Monitoring Approach | Key Feature | Relevance for this compound |
| High-Density Passive Sampling Networks | Cost-effective deployment of a large number of samplers to achieve high spatial resolution. acs.org | Can identify hotspots of this compound contamination and track its movement through different environmental compartments. |
| Real-Time Sensors | Provide continuous data, enabling the tracking of short-term fluctuations in pollutant concentrations. | Could be developed to monitor this compound levels in wastewater treatment plant effluents and receiving waters. |
| Data Fusion Models | Integrate data from multiple sources (e.g., satellite imagery, in-situ sensors) to create high-resolution maps of contamination. frontiersin.org | Can provide a more comprehensive understanding of the regional and global distribution of this compound. |
Refinement of Environmental Transport and Fate Models to Incorporate Microscale Dynamics
Predicting the environmental behavior of contaminants like this compound requires sophisticated transport and fate models. A key area for future refinement is the incorporation of microscale dynamics, which can significantly influence the macroscopic behavior of pollutants. nih.gov
Recent research has shown that processes occurring at the pore scale in soils and sediments, such as chaotic mixing and reactions within microfractures, can have a profound impact on contaminant transport and transformation. acs.orgresearchgate.net For example, the diffusion of a contaminant into and out of micropores can lead to long-term, slow-release behavior that is not captured by traditional fate models. researchgate.net
Microfluidic "lab-on-a-chip" systems are emerging as valuable tools for studying these microscale processes under controlled laboratory conditions. nih.gov By replicating environmental interfaces, such as the boundary between freshwater and saltwater, these devices can help to elucidate the complex interplay of physical and chemical factors that govern the fate of compounds like this compound. nih.gov The insights gained from these microscale studies can then be used to develop more accurate and predictive environmental models.
Exploration of Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of refractory organic pollutants, including nitroaromatic compounds like Musk Ambrette. taltech.ee These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules. mdpi.com
Future research in this area will focus on elucidating the detailed process mechanisms of various AOPs when applied to nitroaromatic compounds. Understanding the reaction pathways and the formation of intermediate products is crucial for optimizing the efficiency of these technologies and ensuring the complete mineralization of the target pollutant. nih.gov
Several AOPs have shown potential for the degradation of nitroaromatics, including:
Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with iron salts, either in the dark or under UV irradiation, to produce hydroxyl radicals. taltech.ee
Ozonation: The use of ozone, alone or in combination with hydrogen peroxide or UV light, can effectively degrade organic pollutants. bohrium.comkirj.ee
Photocatalysis: This process utilizes semiconductor materials, such as titanium dioxide, which upon UV irradiation generate electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.net
A key research direction is the development of reduction-oxidation coupling processes. nih.gov For nitroaromatic compounds, an initial reduction of the nitro group can make the aromatic ring more susceptible to subsequent oxidative attack, leading to more efficient degradation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
